9-hydroxy-9H-fluorene-1-carboxylic Acid 9-hydroxy-9H-fluorene-1-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 24018-33-5
VCID: VC16108130
InChI: InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17)
SMILES:
Molecular Formula: C14H10O3
Molecular Weight: 226.23 g/mol

9-hydroxy-9H-fluorene-1-carboxylic Acid

CAS No.: 24018-33-5

Cat. No.: VC16108130

Molecular Formula: C14H10O3

Molecular Weight: 226.23 g/mol

* For research use only. Not for human or veterinary use.

9-hydroxy-9H-fluorene-1-carboxylic Acid - 24018-33-5

Specification

CAS No. 24018-33-5
Molecular Formula C14H10O3
Molecular Weight 226.23 g/mol
IUPAC Name 9-hydroxy-9H-fluorene-1-carboxylic acid
Standard InChI InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17)
Standard InChI Key NDTKXJOMFWNZGE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a fluorene skeleton—a bicyclic system comprising two benzene rings fused to a central five-membered ring. The hydroxyl group occupies the 9-position, while the carboxylic acid group is at the 1-position (Figure 1) . This arrangement distinguishes it from isomers such as 9-hydroxy-9H-fluorene-9-carboxylic acid (CAS 467-69-6), where both functional groups are at the 9-position .

Table 1: Key Identifiers of 9-Hydroxy-9H-fluorene-1-carboxylic Acid

PropertyValueSource
CAS Registry Number24018-33-5
Molecular FormulaC₁₄H₁₀O₃
Molecular Weight226.23 g/mol
IUPAC Name9-hydroxy-9H-fluorene-1-carboxylic acid
SMILESC1=CC=C2C3=C(C(C2=C1)O)C(=CC=C3)C(=O)O
InChIKeyNDTKXJOMFWNZGE-UHFFFAOYSA-N

Spectroscopic and Computational Data

The InChI string (InChI=1S/C14H10O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7,13,15H,(H,16,17)) confirms the connectivity of atoms, while computed descriptors predict a polar surface area of 57.2 Ų and a LogP value of 2.8, suggesting moderate hydrophobicity . X-ray crystallography data remain unavailable, necessitating further experimental validation.

Synthesis and Industrial Production

Challenges in Hydroxylation

Introducing the hydroxyl group at the 9-position remains nontrivial. Electrophilic aromatic substitution is hindered by the electron-withdrawing carboxylic acid group at the 1-position. Potential solutions include:

  • Protective Group Strategies: Temporarily masking the carboxylic acid as an ester to facilitate hydroxylation.

  • Transition Metal Catalysis: Using palladium or copper catalysts to mediate C–H activation .

Table 2: Hypothetical Synthesis Optimization Parameters

ParameterOptimal Range
Temperature40–80°C
SolventDialkyl carbonate
CatalystPotassium tert-butoxide
Reaction Time2–8 hours

Physicochemical Properties

Thermal Stability

Experimental data on melting and boiling points are scarce. Analogous compounds like 9-oxo-9H-fluorene-1-carboxylic acid (CAS 1573-92-8) melt at 196–198°C , but the hydroxyl group’s presence likely lowers this range due to hydrogen bonding. Computed density values approximate 1.4 g/cm³, consistent with aromatic systems .

Solubility and Reactivity

The compound is expected to exhibit limited water solubility (<1 mg/mL) but improved solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The carboxylic acid group confers acidity (predicted pKa ≈ 4.5), enabling salt formation with pharmaceutical excipients .

Pharmaceutical and Industrial Applications

Materials Science Relevance

Conjugated fluorenes serve as blue-light emitters in organic LEDs (OLEDs). The electron-withdrawing carboxylic acid group in 9-hydroxy-9H-fluorene-1-carboxylic acid may tune emission spectra, though this remains untested .

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